molecular formula C17H16N2OS2 B3297530 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895489-00-6

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B3297530
CAS No.: 895489-00-6
M. Wt: 328.5 g/mol
InChI Key: YKMDFSZAPNQLON-UHFFFAOYSA-N
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Description

N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole-acetamide hybrid compound featuring a phenylthio moiety at the acetamide linker. Its synthesis typically involves the reaction of 2-(phenylthio)acetic acid derivatives with substituted benzothiazol-2-amine precursors under basic conditions, as demonstrated in the preparation of structurally related N-(aryl)-2-(phenylthio)acetamides (e.g., ST54–ST60) . The compound’s structure combines a benzothiazole core (known for bioactivity in enzyme inhibition and antimicrobial applications) with a sulfur-containing acetamide group, which may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-8-12(2)16-14(9-11)18-17(22-16)19-15(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMDFSZAPNQLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the phenylthio group: This can be done through nucleophilic substitution reactions using thiophenol and appropriate leaving groups.

    Formation of the acetamide group: This step involves the reaction of the thiazole derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazole ring or the phenylthio group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 2: Antimicrobial Activity Comparison

Compound Microorganism Tested MIC/IC₅₀ Key Structural Features Reference
Sharma et al.’s derivatives S. aureus, E. coli, C. albicans 13–27 µmol/L –Br, –Cl, –NO₂ substituents
ST57 MRSA Not quantified (reported active) 4-aminophenyl, lipophilic groups
2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide MT-4 cells (cytotoxicity) CC₅₀ <10 µM Thiocyanate, chloroacetamide

Enzyme Inhibition and Neuroactivity

Acetamide-benzothiazole hybrids are potent modulators of enzymes like monoamine oxidase (MAO) and cholinesterases (AChE/BChE):

  • (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: Exhibits dual MAO-B and BChE inhibition, relevant for Parkinson’s disease (PD) therapy .
  • Milacemide analogs : Selective MAO-B inhibitors, emphasizing the role of sulfur and acetamide groups in enzyme interaction .

Table 3: Enzyme Inhibition Data

Compound Target Enzyme IC₅₀/Selectivity Structural Features Reference
Target Compound (hypothetical) MAO-B/BChE Not reported 5,7-dimethyl, phenylthio
MAO-B/BChE inhibitor MAO-B, BChE Sub-µM range Benzothiazole, dihydroisoquinoline
Safinamide MAO-B Clinically used for PD Propargylamine, fluorobenzyl

Anticancer Potential

Benzothiazole-acetamide derivatives demonstrate anticancer activity via VEGFR-2 inhibition and apoptosis induction:

  • Compound 6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) : Inhibits VEGFR-2 kinase and induces apoptosis in cancer cells .
  • 2-(2-Methylquinoxalin-3-ylthio)-N-(benzo[d]thiazol-2-yl)acetamide: Active against S. aureus and E.

Physicochemical and Crystallographic Properties

  • Lipophilicity : Higher logP values in compounds like SP4–SP12 correlate with enhanced antimicrobial activity due to improved membrane penetration .
  • Crystal Packing : Analogous structures (e.g., 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide) form hydrogen-bonded dimers and π–π interactions, stabilizing their solid-state structures .

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound belonging to the class of thiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with dimethyl groups and a phenylthioacetamide moiety. The synthesis typically involves:

  • Formation of the Thiazole Ring : Cyclization of 2-aminothiophenol with α-haloketones under acidic or basic conditions.
  • Methyl Group Introduction : Alkylation using methyl iodide or dimethyl sulfate.
  • Phenylthio Group Attachment : Nucleophilic substitution with thiophenol.

This synthetic route allows for the production of various derivatives with potential modifications to enhance biological activity.

Anticancer Properties

Several studies have evaluated the anticancer activity of thiazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in tumor cells. For instance, anticancer assessments against A549 (lung cancer) and C6 (glioma) cell lines revealed that certain thiazole derivatives exhibit significant cytotoxic effects through mechanisms involving caspase activation and DNA synthesis inhibition .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : Thiazole derivatives often interact with various enzymes, potentially acting as inhibitors or modulators.
  • Receptor Interaction : The unique structure may enhance binding affinity to specific cellular targets, influencing signaling pathways related to cell proliferation and apoptosis.

Case Studies

  • Anticancer Activity Evaluation : A study focused on a series of thiazole derivatives demonstrated their ability to direct tumor cells towards apoptotic pathways. The findings suggested that modifications in the thiazole structure could lead to enhanced anticancer efficacy .
  • Docking Studies : Computational studies have indicated that this compound could serve as a potential inhibitor for cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer progression .

Comparative Analysis

The biological activity of this compound can be compared to other thiazole derivatives:

Compound NameBiological ActivityMechanism of Action
N-(4-chlorobenzothiazol-2-yl)-acetamideAnticancerApoptosis induction
N-(5-methylbenzothiazol-2-yl)-phenoxyacetamideAnti-inflammatoryCOX inhibition
This compoundAnticancer, COX inhibitionEnzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Reactant of Route 2
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N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

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